CB2 modulator 1
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Overview
Description
CB2 modulator 1 is a synthetic compound that targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike the cannabinoid receptor type 1 (CB1), which is predominantly found in the central nervous system, CB2 receptors are primarily located in peripheral tissues, particularly in immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CB2 modulator 1 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production also focuses on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: CB2 modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CB2 modulator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of CB2 receptors and to develop new CB2-targeted drugs.
Biology: Helps in understanding the role of CB2 receptors in immune response and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as chronic pain, neuroinflammation, and autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
CB2 modulator 1 exerts its effects by binding to the CB2 receptor, a G-protein-coupled receptor. Upon activation, the CB2 receptor inhibits adenylyl cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates mitogen-activated protein kinase (MAPK) pathways and modulates voltage-gated calcium channels. These molecular events result in anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Cannabidiol-dimethylheptyl (CBD-DMH): Acts as an allosteric modulator for CB2, reducing CP-55,940 binding.
Uniqueness of CB2 Modulator 1: this compound is unique in its ability to selectively target CB2 receptors without affecting CB1 receptors, thereby minimizing central nervous system side effects. This selectivity makes it a promising candidate for therapeutic applications in conditions involving inflammation and immune response .
Properties
IUPAC Name |
2-anilino-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)15-14(16(26)22-10-12-6-8-27-9-7-12)11-23-17(25-15)24-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26)(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVZTXHTOZWAMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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